
Tyrindoxyl sulfate
Overview
Description
Tyrindoxyl sulfate is a fascinating compound primarily known as a precursor to the historically significant dye, Tyrian purple. This compound is found in the hypobranchial glands of certain marine molluscs, particularly those belonging to the Muricidae family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrindoxyl sulfate can be isolated from the hypobranchial glands of marine molluscs. The extraction process involves the use of ethanol to prevent the enzymatic removal of the sulfate group by purpurase, an enzyme released during gland excision . The compound can also be synthesized through the oxidation of tyrindoxyl, which is derived from the desulfonation of this compound .
Industrial Production Methods: advancements in marine biotechnology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Tyrindoxyl sulfate undergoes several types of chemical reactions, including:
Dimerization: Tyrindoxyl can couple with tyrindoleninone to form the green intermediate, tyriverdin.
Photolytic Cleavage: Exposure to sunlight can lead to a series of color reactions, ultimately producing the purple pigment, 6,6’-dibromoindigo.
Common Reagents and Conditions:
Oxidizing Agents: Air or other oxidizing agents can facilitate the oxidation of this compound.
Enzymatic Reactions: Purpurase, an enzyme, plays a crucial role in the desulfonation of this compound.
Major Products Formed:
- Tyrindoxyl
- Tyrindoleninone
- Tyriverdin
- 6,6’-Dibromoindigo (Tyrian purple)
Scientific Research Applications
Tyrindoxyl sulfate has several scientific research applications, including:
- Chemistry: It serves as a precursor in the synthesis of various indole derivatives and dyes .
- Biology: The compound is studied for its role in the biosynthesis of Tyrian purple in marine molluscs .
- Medicine: Brominated indoles derived from this compound have shown potential as selective inhibitors of cyclooxygenase enzymes, which are involved in inflammatory processes .
- Industry: this compound is of interest for its potential use in the production of natural dyes and pigments .
Mechanism of Action
The mechanism of action of tyrindoxyl sulfate involves its enzymatic conversion to tyrindoxyl by purpurase. Tyrindoxyl then undergoes oxidation and dimerization to form various intermediates, ultimately leading to the production of Tyrian purple . In medicinal applications, brominated indoles derived from this compound selectively inhibit cyclooxygenase enzymes by binding to their active sites, thereby reducing inflammation .
Comparison with Similar Compounds
- Tyrindoxyl
- Tyrindoleninone
- Tyriverdin
- 6,6’-Dibromoindigo
- 6-Bromoisatin
- 6,6’-Dibromoindirubin
Uniqueness: Tyrindoxyl sulfate is unique due to its role as a precursor in the biosynthesis of Tyrian purple. Unlike other similar compounds, it undergoes a series of enzymatic and oxidative reactions that lead to the formation of the historically significant dye. Additionally, its derivatives have shown potential in medicinal applications, particularly as anti-inflammatory agents .
Properties
IUPAC Name |
(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4S2/c1-16-9-8(15-17(12,13)14)6-3-2-5(10)4-7(6)11-9/h2-4,11H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFYAMEGITBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996126 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74626-31-6 | |
| Record name | Tyrindoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74626-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-ol, 6-bromo-2-(methylthio)-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074626316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
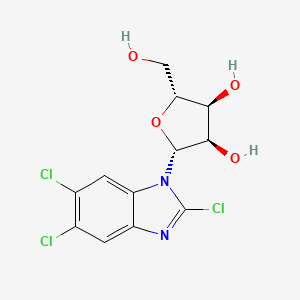
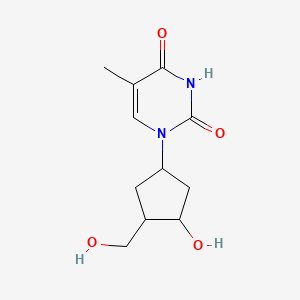
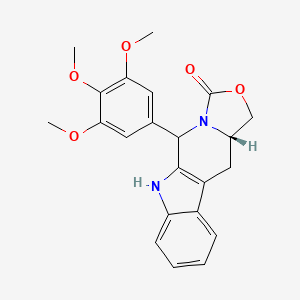
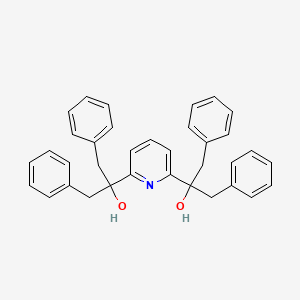
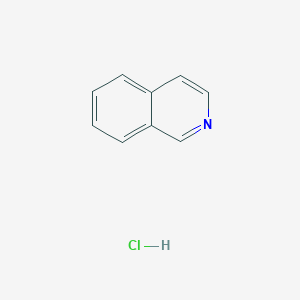
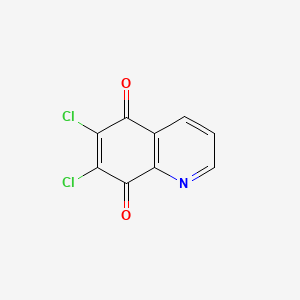
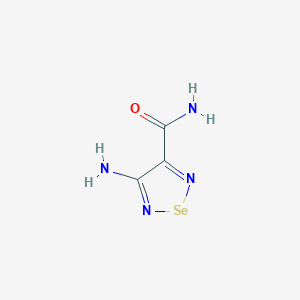
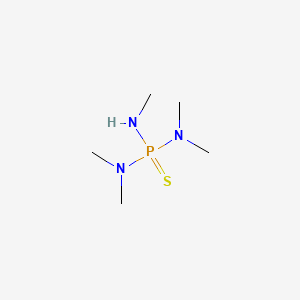
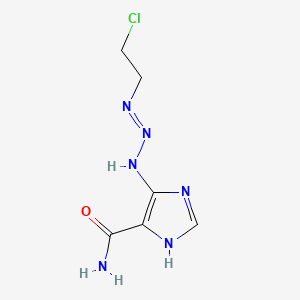
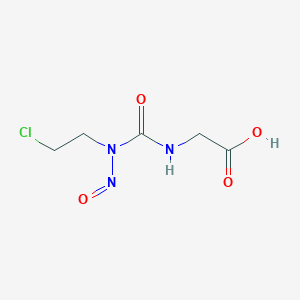
![[acetyl-(6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)amino] acetate](/img/structure/B1222841.png)
